molecular formula C12H18O4 B3040306 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid CAS No. 1838668-75-9

2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid

Cat. No.: B3040306
CAS No.: 1838668-75-9
M. Wt: 226.27
InChI Key: APPMGRHYDWAQOV-UHFFFAOYSA-N
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Description

“2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid” is a chemical compound with the CAS Number: 1838668-75-9 . It has a molecular weight of 226.27 . The compound is stored at room temperature and it is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI code is 1S/C12H18O4/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)8-9(13)14/h2-8H2,1H3,(H,13,14) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 226.27 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Chemical Transformations and Synthetic Applications

The compound 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid is a versatile building block in organic synthesis, with applications in the synthesis of complex molecules and materials. Its structural motif is found in a variety of synthetic routes, showcasing its utility in organic chemistry.

  • Deamination and Solvolysis Reactions : Studies have explored the deamination of related bicyclo[2.2.2]octan-yl-amines, highlighting the chemical behavior and reactivity of these structures, which can shed light on the applications of our compound of interest in synthesizing new chemical entities or studying reaction mechanisms (Maskill & Wilson, 1984).
  • Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones : The synthesis of bicyclo[2.2.2]oct-5-en-2-ones and related compounds has been described, demonstrating the compound's role in the formation of cyclic structures that are significant in medicinal chemistry and material science (Yates & Langford, 1981).
  • Synthesis of Deuterated Compounds : The synthesis of specifically deuterated compounds, such as BG9928, an adenosine A1 antagonist, showcases the use of bicyclo[2.2.2]octane derivatives in the synthesis of isotopically labeled molecules for pharmacokinetic and metabolic studies, highlighting the compound's importance in drug discovery and development (Conlon & Kiesman, 2007).

Mechanistic Insights and Chemical Behavior

The bicyclo[2.2.2]octane framework provides a platform for studying chemical reactions and mechanisms, offering insights into the behavior of cyclic compounds under various conditions.

  • Mechanistic Studies of Decarboxylation : Oxidative decarboxylation studies involving bicyclo[2.2.2]octane-2-carboxylic acid by lead tetra-acetate offer mechanistic insights into the decarboxylation process, which is fundamental in organic synthesis and transformation reactions (Cantello et al., 1974).
  • Acid-Induced Rearrangements : The study of acid-induced rearrangements of related compounds leads to the formation of 1,4-dihydropyridine and pyrrole derivatives, illustrating the compound's utility in synthesizing heterocyclic structures that are prevalent in pharmaceuticals and agrochemicals (Kumagai et al., 1987).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Properties

IUPAC Name

2-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)8-9(13)14/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPMGRHYDWAQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 2
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 3
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 4
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 5
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Reactant of Route 6
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid

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